molecular formula C12H13FN2O2 B14882730 1-Ethyl-3-(2-fluorophenyl)piperazine-2,5-dione

1-Ethyl-3-(2-fluorophenyl)piperazine-2,5-dione

Cat. No.: B14882730
M. Wt: 236.24 g/mol
InChI Key: ORVPCSYMKQJITI-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-fluorophenyl)piperazine-2,5-dione is a heterocyclic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-fluorophenyl)piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-fluorophenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Ethyl-3-(2-fluorophenyl)piperazine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-fluorophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)piperazine
  • 1-(3-trifluoromethylphenyl)piperazine
  • 1-(2-furoyl)piperazine

Comparison: 1-Ethyl-3-(2-fluorophenyl)piperazine-2,5-dione is unique due to its specific structural features, such as the presence of the ethyl and fluorophenyl groupsCompared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic effects .

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

1-ethyl-3-(2-fluorophenyl)piperazine-2,5-dione

InChI

InChI=1S/C12H13FN2O2/c1-2-15-7-10(16)14-11(12(15)17)8-5-3-4-6-9(8)13/h3-6,11H,2,7H2,1H3,(H,14,16)

InChI Key

ORVPCSYMKQJITI-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)NC(C1=O)C2=CC=CC=C2F

Origin of Product

United States

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